Cas no 134467-60-0 (7-[Bis(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol)

7-[Bis(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol is a synthetic organic compound featuring a tetrahydronaphthalene core substituted with a hydroxyl group and a bis(allyl)amino moiety. This structure suggests potential utility as an intermediate in pharmaceutical or fine chemical synthesis, particularly in the development of bioactive molecules. The presence of the allyl groups offers reactivity for further functionalization, while the hydroxyl group enhances solubility and provides a site for derivatization. Its tetrahydronaphthalene scaffold may contribute to binding affinity in receptor-targeted applications. The compound's defined structure ensures reproducibility in research and industrial processes, making it a valuable candidate for exploratory studies in medicinal chemistry and material science.
7-[Bis(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol structure
134467-60-0 structure
Product name:7-[Bis(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol
CAS No:134467-60-0
MF:C16H21NO
MW:243.344044446945
CID:6537495
PubChem ID:54560618

7-[Bis(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol Chemical and Physical Properties

Names and Identifiers

    • 134467-60-0
    • 7-[bis(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol
    • EN300-27699928
    • SCHEMBL8676889
    • 7-[Bis(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol
    • Inchi: 1S/C16H21NO/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14/h3-7,14,18H,1-2,8-12H2
    • InChI Key: ZQGWAXBNGIIJOZ-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC2=C1CC(CC2)N(CC=C)CC=C

Computed Properties

  • Exact Mass: 243.162314293g/mol
  • Monoisotopic Mass: 243.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 23.5Ų

7-[Bis(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27699928-1.0g
7-[bis(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol
134467-60-0
1g
$0.0 2023-06-07

Additional information on 7-[Bis(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol

Comprehensive Overview of 7-[Bis(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol (CAS No. 134467-60-0)

7-[Bis(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol, with the CAS number 134467-60-0, is a chemically significant compound that has garnered attention in pharmaceutical and organic chemistry research. This molecule features a tetrahydronaphthalene core substituted with a hydroxyl group and a bis(allyl)amino moiety, making it a versatile intermediate for synthesizing more complex structures. Researchers are particularly interested in its potential applications in drug discovery, given its unique structural properties.

The compound's molecular structure combines a partially hydrogenated naphthalene ring with functional groups that enhance its reactivity. This design allows for modifications that can lead to derivatives with varied biological activities. In recent years, the demand for such intermediates has surged, driven by the growing focus on targeted drug delivery systems and small-molecule therapeutics. The allyl groups in the molecule also offer opportunities for further functionalization via click chemistry, a popular topic in modern synthetic chemistry.

One of the most frequently asked questions about CAS 134467-60-0 is its role in medicinal chemistry. Studies suggest that derivatives of this compound could interact with specific biological targets, such as enzymes or receptors, due to its hybrid aromatic-aliphatic nature. Additionally, its potential as a building block for bioactive molecules aligns with current trends in fragment-based drug design, a method widely discussed in academic and industrial circles.

From a synthetic perspective, the compound's stability and solubility are critical factors for researchers. Its balanced lipophilicity makes it suitable for various reaction conditions, including catalysis and green chemistry applications. Environmental concerns have also led to increased interest in sustainable synthesis methods for such intermediates, with many labs exploring microwave-assisted reactions or biocatalysis as alternatives to traditional approaches.

In summary, 7-[Bis(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol represents a promising candidate for advancing pharmaceutical research and organic synthesis. Its structural features and adaptability position it as a valuable tool for scientists exploring new therapeutic avenues or optimizing synthetic pathways. As the field evolves, this compound may play a pivotal role in addressing challenges like drug resistance or selective targeting, making it a subject of ongoing investigation.

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